molecular formula C18H22N2 B8272092 2-(3,3-Diphenyl-pyrrolidin-1-yl)-ethylamine

2-(3,3-Diphenyl-pyrrolidin-1-yl)-ethylamine

Cat. No. B8272092
M. Wt: 266.4 g/mol
InChI Key: MCAKVWUVJKIWIR-UHFFFAOYSA-N
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Patent
US07750161B2

Procedure details

[2-(3,3-Diphenyl-pyrrolidin-1-yl)-ethyl]-carbamic acid benzyl ester (1.44 g, 3.6 mmol) is dissolved in MeOH (50 mL) and Pd—C (10%, 150 mg) is added. The mixture is stirred under hydrogen atmosphere for 15 h. The mixture is filtered and the filtrate evaporated to provide the title compound.
Name
[2-(3,3-Diphenyl-pyrrolidin-1-yl)-ethyl]-carbamic acid benzyl ester
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH2:11][CH2:12][N:13]1[CH2:17][CH2:16][C:15]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:14]1)C1C=CC=CC=1>CO.[Pd]>[C:18]1([C:15]2([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH2:16][CH2:17][N:13]([CH2:12][CH2:11][NH2:10])[CH2:14]2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
[2-(3,3-Diphenyl-pyrrolidin-1-yl)-ethyl]-carbamic acid benzyl ester
Quantity
1.44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCCN1CC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under hydrogen atmosphere for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CN(CC1)CCN)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.